Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol
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Overview
Description
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol is an organic compound that features a cyclohexadiene ring substituted with two methyl groups and a hydroxyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4,4-dimethylcyclohexa-1,5-dien-1-one.
Reduction: Formation of 4,4-dimethylcyclohexanol.
Substitution: Formation of 4,4-dimethylcyclohexa-1,5-dien-1-chloride.
Scientific Research Applications
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the cyclohexadiene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4,4-Dimethylcyclohexa-2,5-dien-1-one
- 4,4-Dimethylcyclohexanol
- 4,4-Dimethylcyclohexa-1,5-dien-1-chloride
Comparison: Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol is unique due to the presence of both a hydroxyl group and an acetic acid moiety. This combination allows for a diverse range of chemical reactions and interactions, making it more versatile compared to similar compounds that lack one of these functional groups.
Properties
CAS No. |
38610-74-1 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C8H12O.C2H4O2/c1-8(2)5-3-7(9)4-6-8;1-2(3)4/h3-5,9H,6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
FKTJCSOPKMHRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CC=C(C=C1)O)C |
Origin of Product |
United States |
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